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Compound of Interest

Compound Name: Phosphoramide

Cat. No.: B1221513 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectroscopic techniques utilized in

the characterization of phosphoramides, a critical class of compounds in synthetic chemistry

and drug development, most notably as building blocks for oligonucleotide synthesis and as

key components of prodrug technologies like ProTides.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of phosphoramides

in solution. Both phosphorus-31 (³¹P) and proton (¹H) NMR are routinely employed to confirm

the identity, purity, and stability of these molecules.

Phosphorus-31 (³¹P) NMR Spectroscopy
³¹P NMR provides direct information about the phosphorus center. The chemical shift (δ) is

highly sensitive to the electronic environment of the phosphorus atom, making it an excellent

tool for identifying phosphoramides and distinguishing them from potential impurities.

Key Characteristics of ³¹P NMR Spectra of Phosphoramidites:

Chemical Shift Range: Nucleoside phosphoramidites typically exhibit signals in the region of

140 to 155 ppm.[1]
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Diastereomers: The phosphorus (III) center in phosphoramidites is chiral, leading to the

presence of two diastereomers which often appear as two distinct singlets in the proton-

decoupled spectrum.[1][2]

Impurity Detection: Common impurities such as H-phosphonates and oxidized P(V) species

are readily identified by their characteristic chemical shifts. H-phosphonates appear around

8-10 ppm, while P(V) impurities are found in the -25 to 99 ppm range.[2][3]

Table 1: Typical ³¹P NMR Chemical Shifts for Phosphoramidites and Related Impurities

Compound Type Chemical Shift (δ) Range (ppm)

Nucleoside Phosphoramidites (P(III)) 140 - 155[1]

H-Phosphonates 8 - 10[2]

Phosphite Triesters 138 - 140[2]

Oxidized Phosphoramidates (P(V)) -25 - 99[3]

Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy provides detailed information about the organic moieties of the

phosphoramidite, including the nucleoside, protecting groups, and the phosphoramidite group

itself.

Key Diagnostic Regions in ¹H NMR Spectra of Nucleoside Phosphoramidites:

Anomeric Protons: The signals for the anomeric protons of the sugar moiety, typically found

between 5.0 and 6.4 ppm, are unique for each phosphoramidite and can be used for

identification.[1]

Protecting Groups: Signals corresponding to protecting groups such as the dimethoxytrityl

(DMT) group on the 5'-hydroxyl are also prominent.

Phosphoramidite Moiety: Protons on the diisopropylamino and cyanoethyl groups of the

phosphoramidite moiety can also be assigned.
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Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight of

phosphoramidites and for identifying impurities. Due to the labile nature of these compounds,

soft ionization techniques are required.

Ionization Techniques:

Liquid Secondary Ion Mass Spectrometry (LSIMS) and Fast Atom Bombardment (FAB):

These techniques, often using a matrix like triethanolamine (TEOA) mixed with a salt such

as NaCl, are effective for generating molecular adduct ions (e.g., [M+Na]⁺).[4][5]

Electrospray Ionization (ESI): ESI is a widely used soft ionization technique that is

compatible with liquid chromatography (LC-MS). It is particularly useful for analyzing

complex mixtures and for impurity profiling.[3]

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of

phosphoramidites and their impurities. The fragmentation patterns can reveal the site of

modifications or the nature of impurities.[6][7] For instance, fragmentation data can help to

localize a modification to either the nucleobase or the protecting groups.[6]

Table 2: Common Adducts in Mass Spectrometry of Phosphoramidites

Ionization Technique Adduct Ion

LSIMS/FAB with NaCl [M+Na]⁺[4]

ESI [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

For phosphoramides, IR spectroscopy is particularly useful for identifying the P=O, P-N, and

P-O stretching vibrations.

Table 3: Characteristic IR Absorption Frequencies for Phosphoramidates
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Functional Group Vibration Frequency Range (cm⁻¹)

P=O Stretch 1240 - 1260[8]

P-N Stretch ~1013 - 1095

P-O-C (aliphatic) Stretch 950 - 1050[8]

The P=O stretching frequency can be influenced by the electronic nature of the substituents on

the phosphorus atom.[8]

Application in Drug Development: The ProTide
Technology
Phosphoramidates are a cornerstone of the ProTide (PROdrug + nucleoTIDE) technology, a

prodrug approach designed to deliver nucleoside monophosphate analogues into cells.[9] The

spectroscopic techniques described above are crucial for the synthesis and characterization of

these complex prodrugs.

ProTide Activation Pathway
The intracellular activation of ProTide prodrugs involves a series of enzymatic and chemical

steps to release the active nucleoside monophosphate.

Phosphoramidate ProTide
(Extracellular) Cell Membrane Intracellular ProTide Alanine Metabolite

Carboxylesterase 1 (CES1) /
Cathepsin A (CatA) Cyclic IntermediateIntramolecular Attack Nucleoside Monophosphate

(Active)

Histidine Triad Nucleotide-Binding
Protein 1 (HINT1)

Click to download full resolution via product page

Caption: Intracellular activation pathway of a ProTide prodrug.

Experimental Protocols
Sample Preparation for NMR Spectroscopy

Sample Weighing: Accurately weigh approximately 5-10 mg of the phosphoramidite sample

into a clean, dry NMR tube.
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Solvent Addition: Add approximately 0.6 mL of an appropriate deuterated solvent (e.g.,

CDCl₃, Acetone-d₆, or DMSO-d₆). Anhydrous solvents should be used to prevent hydrolysis

of the phosphoramidite.

Dissolution: Gently agitate the tube to ensure complete dissolution of the sample.

Internal Standard (for quantitative NMR): For quantitative analysis, a known amount of an

internal standard can be added.

NMR Sample Preparation Workflow

Weigh Sample

Add Deuterated Solvent

Dissolve Sample

Transfer to NMR Tube

Acquire Spectrum

 

LC-MS Sample Preparation Workflow

Prepare Stock Solution (1 mg/mL)

Dilute to Working Solution (e.g., 0.1 mg/mL)

Inject into LC-MS

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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